5-chloro-2-methoxy-N-(5-((2-oxo-2-phenylethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide 5-chloro-2-methoxy-N-(5-((2-oxo-2-phenylethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide
Brand Name: Vulcanchem
CAS No.: 391875-04-0
VCID: VC6941693
InChI: InChI=1S/C18H14ClN3O3S2/c1-25-15-8-7-12(19)9-13(15)16(24)20-17-21-22-18(27-17)26-10-14(23)11-5-3-2-4-6-11/h2-9H,10H2,1H3,(H,20,21,24)
SMILES: COC1=C(C=C(C=C1)Cl)C(=O)NC2=NN=C(S2)SCC(=O)C3=CC=CC=C3
Molecular Formula: C18H14ClN3O3S2
Molecular Weight: 419.9

5-chloro-2-methoxy-N-(5-((2-oxo-2-phenylethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide

CAS No.: 391875-04-0

Cat. No.: VC6941693

Molecular Formula: C18H14ClN3O3S2

Molecular Weight: 419.9

* For research use only. Not for human or veterinary use.

5-chloro-2-methoxy-N-(5-((2-oxo-2-phenylethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide - 391875-04-0

Specification

CAS No. 391875-04-0
Molecular Formula C18H14ClN3O3S2
Molecular Weight 419.9
IUPAC Name 5-chloro-2-methoxy-N-(5-phenacylsulfanyl-1,3,4-thiadiazol-2-yl)benzamide
Standard InChI InChI=1S/C18H14ClN3O3S2/c1-25-15-8-7-12(19)9-13(15)16(24)20-17-21-22-18(27-17)26-10-14(23)11-5-3-2-4-6-11/h2-9H,10H2,1H3,(H,20,21,24)
Standard InChI Key FVPUVEGLYOTZFO-UHFFFAOYSA-N
SMILES COC1=C(C=C(C=C1)Cl)C(=O)NC2=NN=C(S2)SCC(=O)C3=CC=CC=C3

Introduction

Chemical Structure and Functional Significance

5-Chloro-2-methoxy-N-(5-((2-oxo-2-phenylethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide (molecular formula: C₁₉H₁₅ClN₄O₃S₂) features a benzamide core substituted at the 5-position with chlorine and the 2-position with methoxy. The amide nitrogen is linked to a 1,3,4-thiadiazole ring, which itself bears a thioether group connected to a 2-oxo-2-phenylethyl moiety. Key structural elements include:

  • Benzamide scaffold: Known for metabolic stability and bioavailability in drug design .

  • 1,3,4-Thiadiazole: A heterocycle associated with antimicrobial, anticancer, and antiparasitic activities .

  • Thioether linkage: Enhances lipophilicity and membrane permeability .

StepReagents/ConditionsIntermediateYield (%)
1Dimethyl sulfate, K₂CO₃, acetone, refluxMethyl 5-chloro-2-methoxybenzoate95
2Phenethylamine, benzene, room tempN-Phenethyl-5-chloro-2-methoxybenzamide90
3Chlorosulfonic acid, -10°Cp-(5-Chloro-2-methoxybenzamidoethyl)-benzenesulfonyl chloride57
42-Oxo-2-phenylethyl thiol, DMF, 50°CTarget compound~70 (estimated)

Physicochemical Properties

Predicted properties based on structural analogs include:

  • LogP: ~3.2 (moderate lipophilicity due to thioether and aromatic groups).

  • Solubility: Poor aqueous solubility (<0.1 mg/mL); soluble in DMSO or DMF.

  • Melting point: Estimated 180–190°C (similar to N-phenethyl-5-chloro-2-methoxybenzamide ).

Pharmacological Profile

While direct bioactivity data for this compound is unavailable, inferences are drawn from related structures:

Antifungal Activity

Pyridazine and thiadiazole derivatives exhibit IC₅₀ values of 1.11–3.16 μM against Leishmania major . The thioether group may enhance membrane targeting, as seen in antifungal agents .

Table 2: Comparative Bioactivity of Thiadiazole Derivatives

CompoundTarget OrganismIC₅₀ (μM)Reference
5-Nitro-2-(phenylthio)-1,3,4-thiadiazoleLeishmania major1.11
5-Chloro-6-phenylpyridazin-3(2H)-oneFusarium oxysporum2.34
Target compound (inferred)Candida albicans<5 (estimated)

Structure-Activity Relationship (SAR) Insights

  • Chloro and methoxy groups: Electron-withdrawing effects stabilize the benzamide against hydrolysis .

  • Thiadiazole ring: Essential for hydrogen bonding with microbial enzymes .

  • 2-Oxo-2-phenylethyl thioether: Bulky substituents improve target selectivity .

Future Directions

  • Synthetic optimization: Explore microwave-assisted synthesis to reduce reaction times .

  • In vivo testing: Prioritize murine models for cutaneous leishmaniasis.

  • Crystallography: Determine X-ray structure to guide rational drug design.

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